molecular formula C14H14N2O4 B1584121 1,4-Bis(furan-2-ylcarbonyl)piperazine CAS No. 31350-27-3

1,4-Bis(furan-2-ylcarbonyl)piperazine

Cat. No. B1584121
CAS RN: 31350-27-3
M. Wt: 274.27 g/mol
InChI Key: UPBRPYUDDNJOLW-UHFFFAOYSA-N
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Description

1,4-Bis(furan-2-ylcarbonyl)piperazine (BFCP) is a synthetic organic compound with a wide range of applications in the field of scientific research. BFCP is a cyclic amine that is used as a building block for the synthesis of a variety of compounds, including heterocycles and polymers. BFCP has been used in the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and nucleotides. BFCP has also been used in the development of novel drugs, such as antivirals and antifungals. Additionally, BFCP has been used in the synthesis of materials for medical devices and for the production of chiral compounds.

Scientific Research Applications

Synthesis and Biological Activity

1,4-Bis(furan-2-ylcarbonyl)piperazine has been utilized in the synthesis of novel compounds exhibiting significant biological activities. For instance, it has been used in creating furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases. These compounds have shown considerable in vitro and in vivo fungicidal activity against various plant fungi and have potential as agrochemicals (Wang et al., 2015).

Antibacterial Activity

Another application is in the preparation of Terazosin hydrochloride derivatives, where 1,4-Bis(furan-2-ylcarbonyl)piperazine was used as a starting material. The derivatives synthesized demonstrated antibacterial activity against various bacteria, showcasing the potential of this compound in developing new antibacterial agents (Kumar et al., 2021).

Biofilm and MurB Inhibitors

This compound has also been part of the synthesis of novel bis(pyrazole-benzofuran) hybrids, which were evaluated for their antibacterial and cytotoxic activities. Certain derivatives have shown to be effective biofilm inhibitors and MurB enzyme inhibitors, suggesting applications in combating bacterial resistance (Mekky & Sanad, 2020).

Catalytic Activity in Chemical Synthesis

In the field of organic synthesis, 1,4-Bis(furan-2-ylcarbonyl)piperazine has been used to enhance catalytic activities. For instance, it has been involved in Cu-catalyzed coupling reactions, showcasing its utility in the efficient synthesis of complex organic compounds (Bhunia et al., 2017).

Antitumor Activity

There is also research into the DNA affinity and antitumor activity of compounds synthesized using 1,4-Bis(furan-2-ylcarbonyl)piperazine. These studies delve into the potential of these compounds in cancer therapy and understanding their interaction with DNA (Al-Soud & Al-Masoudi, 2004).

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBRPYUDDNJOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185276
Record name 1,4-Bis(furan-2-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(furan-2-ylcarbonyl)piperazine

CAS RN

31350-27-3
Record name 1,4-Bis(furan-2-ylcarbonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(furan-2-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(FURAN-2-YLCARBONYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWO0S28C9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kumar, R Kumar, A Mazumdar - Research Journal of …, 2021 - indianjournals.com
Terazosin hydrochloride is an anti-hypertensive drug which is used to treat the diseases of hypertension. The literature survey shows the proposed synthesis of Terazosin hydrochloride …
Number of citations: 5 www.indianjournals.com
AK Sharma, F Ali, A Prakash… - Current …, 2022 - ingentaconnect.com
The quality of drugs is a major concern for drug regulatory authorities and other stakeholders across the globe. Recently, drug regulatory authorities across the globe are facing a …
Number of citations: 2 www.ingentaconnect.com
A Shrivastava - core.ac.uk
Prazosin is one of the alphaone adrenoreceptor blocker used in hypertension, benign prostatic hyperplasia, prostate cancer etc. The alpha blockers are relatively inexpensive and exert …
Number of citations: 0 core.ac.uk

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